1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate is an organic compound that belongs to the class of phosphonates It is characterized by the presence of a diethoxyphosphoryl group attached to an ethenyl group, which is further connected to a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate typically involves the reaction of diethyl phosphite with an appropriate precursor, such as 4-methylbenzaldehyde, under specific conditions. One common method involves the use of a palladium-catalyzed α,β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts, solvents, and reaction parameters plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phosphonate derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, affecting their function. The compound may also participate in signaling pathways, influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-(Diethoxyphosphoryl)ethenyl 4-methylbenzoate can be compared with other similar compounds, such as:
Diethyl benzylphosphonate: Similar structure but different functional groups.
Methyl 4-((diethoxyphosphoryl)methyl)benzoate: Similar backbone with variations in substituents.
1-Diethoxyphosphoryl-4-methylbenzene: A related compound with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
916906-00-8 |
---|---|
Molecular Formula |
C14H19O5P |
Molecular Weight |
298.27 g/mol |
IUPAC Name |
1-diethoxyphosphorylethenyl 4-methylbenzoate |
InChI |
InChI=1S/C14H19O5P/c1-5-17-20(16,18-6-2)12(4)19-14(15)13-9-7-11(3)8-10-13/h7-10H,4-6H2,1-3H3 |
InChI Key |
JMQYYHGVKQOLLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C)OC(=O)C1=CC=C(C=C1)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.